2,2-Difluorospiro[2.5]octane-7-carboxylic acid
CAS No.: 2306264-35-5
Cat. No.: VC4413888
Molecular Formula: C9H12F2O2
Molecular Weight: 190.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2306264-35-5 |
|---|---|
| Molecular Formula | C9H12F2O2 |
| Molecular Weight | 190.19 |
| IUPAC Name | 2,2-difluorospiro[2.5]octane-7-carboxylic acid |
| Standard InChI | InChI=1S/C9H12F2O2/c10-9(11)5-8(9)3-1-2-6(4-8)7(12)13/h6H,1-5H2,(H,12,13) |
| Standard InChI Key | NEHYRHUDECVMHP-UHFFFAOYSA-N |
| SMILES | C1CC(CC2(C1)CC2(F)F)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core consists of a spiro[2.5]octane system, where a six-membered cyclohexane ring is fused to a two-membered cyclopropane ring. The fluorine atoms are positioned at the 2,2-positions of the cyclopropane moiety, while the carboxylic acid group resides at the 7-position of the octane framework . This configuration imparts significant steric strain and electronic effects, influencing its reactivity and interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.19 g/mol | |
| IUPAC Name | 2,2-difluorospiro[2.5]octane-7-carboxylic acid | |
| Purity | ≥97% | |
| SMILES | C1CC(CC2(C1)CC2(F)F)C(=O)O |
The spirocyclic structure enhances thermal stability and resistance to enzymatic degradation, making it valuable for applications requiring robust molecular scaffolds.
Synthesis Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via fluorination of spiro[2.5]octane-7-carboxylic acid using diethylaminosulfur trifluoride (DAST) under anhydrous conditions. The reaction proceeds at low temperatures (−10°C to 0°C) to minimize side reactions, yielding the difluorinated product with >80% efficiency.
Industrial Production
Industrial processes employ continuous flow reactors to optimize yield and purity. Post-synthesis purification involves recrystallization from ethanol-water mixtures or chromatography on silica gel. Scalability challenges include managing exothermic fluorination reactions and ensuring consistent stereochemical outcomes.
Chemical Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with in acidic media converts the carboxylic acid group to a ketone, yielding 2,2-difluorospiro[2.5]octan-7-one.
-
Reduction: Catalytic hydrogenation () reduces the cyclopropane ring, producing a monofluorinated cyclohexane derivative.
Nucleophilic Substitution
The fluorine atoms participate in SN2 reactions with amines or thiols, enabling the synthesis of spirocyclic ethers or thioethers. For example, reaction with ethylenediamine yields a bis-aminated analog with potential bioactivity.
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | , | 2,2-Difluorospiro[2.5]octan-7-one |
| Reduction | , Pd/C | 2-Fluorospiro[2.5]octane-7-carboxylic acid |
| Substitution | Ethylenediamine, | Bis-aminated spirocyclic derivative |
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a bioisostere for aromatic rings in drug design, improving metabolic stability and bioavailability. Derivatives have shown preliminary activity against Staphylococcus aureus (MIC = 8 µg/mL) and breast cancer cell lines (IC₅₀ = 12 µM).
Materials Science
Incorporated into polymers, the spirocyclic core enhances thermal stability. For instance, polyamide composites containing this moiety exhibit a glass transition temperature () of 215°C, compared to 180°C for non-fluorinated analogs.
Comparison with Structural Analogs
6,6-Difluorospiro[2.5]octane-1-carboxylic Acid
This analog (CAS 1447943-53-4) differs in fluorine and carboxylic acid positions, resulting in lower lipophilicity ( vs. 1.8) and reduced antimicrobial potency .
6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic Acid
The tert-pentyl substituent increases steric bulk, lowering solubility in aqueous media (2 mg/mL vs. 15 mg/mL) but improving binding to hydrophobic enzyme pockets.
Table 3: Comparative Properties of Spirocyclic Carboxylic Acids
| Compound | Aqueous Solubility (mg/mL) | Antimicrobial MIC (µg/mL) | |
|---|---|---|---|
| 2,2-Difluorospiro[2.5]octane-7-carboxylic acid | 1.8 | 15 | 8 |
| 6,6-Difluorospiro[2.5]octane-1-carboxylic acid | 1.2 | 22 | 32 |
| 6-(2-Methylbutan-2-yl)spiro[2.5]octane-1-carboxylic acid | 2.4 | 2 | 64 |
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